2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
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Overview
Description
2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.292. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study presented a simple and efficient synthesis method for derivatives related to 2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide, showing significant antibacterial activities among the synthesized compounds. This highlights its potential application in developing new antimicrobial agents (Fatehia & K. Mohamed, 2010).
Herbicidal Use
Research into chloroacetamides, including derivatives structurally related to this compound, has shown effectiveness as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. This suggests its utility in agricultural practices for weed management (H. Weisshaar & P. Böger, 1989).
Antimicrobial Synthesis from Antipyrine Derivatives
Another study leveraged 4-acetamide Pyrazolone, structurally related to this compound, to synthesize new heterocyclic compounds with expected high biological activity against various microorganisms. This work demonstrates the chemical's utility in generating potential antimicrobial agents (H. Aly, N. Saleh, & Heba A. Elhady, 2011).
Potential Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, with chemical structures akin to this compound, has shown promising antipsychotic-like profiles in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, indicating potential novel pathways for antipsychotic drug development (L. Wise et al., 1987).
Novel Analgesic Capsaicinoid
The crystal structure of a compound related to this compound was determined, showing potential as a potent analgesic capsaicinoid. This underscores the compound's application in developing new pain relief medications (N. Park et al., 1995).
Mechanism of Action
Target of Action
The primary targets of 2-[4-(2,3-Dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide are TRPC3/TRPC6/TRPC7 channels . These are cation channels, mainly permeable to Ca2+ ions . TRPC6 plays a crucial role in tumor development , TRPC3 controls fibronectin expression, thereby regulating the wound healing process , and TRPC7 is involved in the proliferation of osteoblasts .
Mode of Action
This compound selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It also activates native TRPC6-like channels in smooth muscle cells isolated from the rabbit portal vein .
Pharmacokinetics
It is known that the compound is soluble in dmso at 5 mg/ml , which suggests that it may have good bioavailability.
Result of Action
The activation of TRPC3/TRPC6/TRPC7 channels by this compound can lead to various cellular effects. For example, it has been shown to induce BDNF-like neurite growth and neuroprotection in cultured neurons .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of DAG (diacylglycerol) is necessary for the activation of TRPC3/TRPC6/TRPC7 channels . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and pH, although specific data on this is currently lacking.
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-4-3-5-11(10(9)2)17-7-6-16(8-12(15)18)13(19)14(17)20/h3-7H,8H2,1-2H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEMNXPUXWOLHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN(C(=O)C2=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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